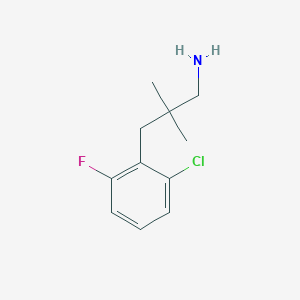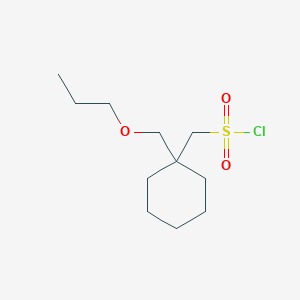
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like sodium carbonate.
Cyclopentyl Acetic Acid Formation: The cyclopentyl acetic acid moiety is synthesized through a series of reactions, often starting from cyclopentene and involving steps like hydroboration-oxidation and subsequent carboxylation.
Coupling Reaction: The protected amino group is then coupled with the cyclopentyl acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the fluorenylmethoxycarbonyl group to remove the protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Piperidine or hydrazine in an organic solvent like DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Removal of the Fmoc group, yielding the free amine.
Substitution: Formation of substituted derivatives at the carbonyl carbon.
Aplicaciones Científicas De Investigación
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive peptides.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds.
Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are typically the amino groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Protected Amino Acids: Similar to Fmoc-protected compounds but use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-Protected Amino Acids: Use the benzyloxycarbonyl (Cbz) group for protection.
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids with different side chains.
Uniqueness
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is unique due to its specific structure, which includes a cyclopentyl ring and an acetic acid moiety. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-[(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 |
Clave InChI |
HTDIEBAPWFRHFZ-LSDHHAIUSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)













